molecular formula C22H28N2O3S B15035087 2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide

2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide

Cat. No.: B15035087
M. Wt: 400.5 g/mol
InChI Key: CBWWCAYDGGJKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a methylbenzenesulfonamido group, and a cyclohexylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride to form N-benzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with cyclohexylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Benzyl4-methylbenzenesulfonamido)acetic acid
  • 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(4-ethoxyphenyl)acetamide
  • Ethyl 4-[2-(N-Benzyl4-methylbenzenesulfonamido)acetamido]benzoate

Uniqueness

2-(N-Benzyl4-methylbenzenesulfonamido)-N-cyclohexylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-cyclohexylacetamide

InChI

InChI=1S/C22H28N2O3S/c1-18-12-14-21(15-13-18)28(26,27)24(16-19-8-4-2-5-9-19)17-22(25)23-20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16-17H2,1H3,(H,23,25)

InChI Key

CBWWCAYDGGJKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3CCCCC3

Origin of Product

United States

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